molecular formula C13H26N2O5 B565275 N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide CAS No. 1216684-15-9

N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide

Cat. No.: B565275
CAS No.: 1216684-15-9
M. Wt: 290.36
InChI Key: MZRQVOCHSIBKFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide typically involves the reaction of tert-butoxycarbonyl-protected piperazine with 2-(2-hydroxyethoxy)ethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the N1-oxide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide is primarily used in scientific research as an intermediate in the synthesis of Quetiapine derivatives. Quetiapine is an antipsychotic medication used to treat conditions such as schizophrenia and bipolar disorder. The compound’s role as an intermediate makes it valuable in medicinal chemistry for the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide itself is not well-documented, as it is primarily used as an intermediate. its derivatives, such as Quetiapine, exert their effects by antagonizing various neurotransmitter receptors in the brain, including serotonin and dopamine receptors. This helps to balance neurotransmitter levels and alleviate symptoms of psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

    N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine: Similar structure but without the N1-oxide group.

    N4-tert-Butoxycarbonyl-1-[2-(2-methoxyethoxy)ethyl]piperazine: Similar structure with a methoxyethoxy group instead of hydroxyethoxy.

    N4-tert-Butoxycarbonyl-1-[2-(2-ethoxyethoxy)ethyl]piperazine: Similar structure with an ethoxyethoxy group instead of hydroxyethoxy.

Uniqueness

N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide is unique due to the presence of both the hydroxyethoxy group and the N1-oxide group. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of specific pharmaceutical compounds.

Properties

IUPAC Name

tert-butyl 4-[2-(2-hydroxyethoxy)ethyl]-4-oxidopiperazin-4-ium-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O5/c1-13(2,3)20-12(17)14-4-6-15(18,7-5-14)8-10-19-11-9-16/h16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRQVOCHSIBKFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC[N+](CC1)(CCOCCO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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